molecular formula C9H7IO2 B3083115 4-Iodocinnamic acid CAS No. 113641-76-2

4-Iodocinnamic acid

Cat. No.: B3083115
CAS No.: 113641-76-2
M. Wt: 274.05 g/mol
InChI Key: NIDLJAPEZBFHGP-ZZXKWVIFSA-N
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Description

Scientific Research Applications

4-Iodocinnamic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodocinnamic acid can be synthesized through several methods, one of which involves the Knoevenagel condensation reaction. In this method, 4-iodobenzaldehyde reacts with malonic acid in the presence of a base, such as piperidine, to form this compound. The reaction typically occurs in an aqueous medium and may require sonication to enhance the yield .

Industrial Production Methods: Industrial production of this compound often involves the use of environmentally friendly solvents and catalysts to optimize the reaction conditions. Green chemistry approaches, such as the use of pomegranate juice as a solvent, have been explored to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodocinnamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond in the acrylic acid moiety can yield saturated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted cinnamic acids.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include saturated cinnamic acid derivatives.

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, which lacks the iodine substitution.

    4-Bromocinnamic Acid: Similar structure with a bromine atom instead of iodine.

    4-Chlorocinnamic Acid: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 4-Iodocinnamic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight and altered reactivity compared to its halogenated analogs. The iodine substitution can also enhance the compound’s biological activity and binding affinity to specific targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-3-(4-iodophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDLJAPEZBFHGP-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl-4-iodo-cinnamate (3.2 g, 10.5 mmol) in methanol (25 mL), tetrahydrofuran (25 ml) and water (15 mL) was treated with lithium hydroxide monohydrate (4.2 g, 100 mmol) and the resulting reaction mixture was stirred at ambient temperature over 2 days. The volatiles were evaporated in vacuo and the residue was neutralized with saturated aqueous ammonium chloride solution. The precipitated solid was filtered, washed with water and hexane and dried to afford the title product as a white solid (2.9 g, 91%). It was used as such for the next step.
Name
ethyl-4-iodo-cinnamate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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